2-Prop-1-en-2-yl-3,1-benzoxazin-4-one
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Overview
Description
2-Prop-1-en-2-yl-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent. This method allows for the preparation of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions with high yields .
Another approach involves the reaction of anthranilic acid with benzoyl chloride in the presence of pyridine, followed by cyclization with acetic anhydride . These methods provide efficient routes to synthesize the compound with good yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Prop-1-en-2-yl-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives.
Scientific Research Applications
2-Prop-1-en-2-yl-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent, particularly in breast cancer cells.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties.
Biology: The compound’s interactions with biological targets make it useful for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its antiproliferative effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 2-Phenyl-4H-3,1-benzoxazin-4-one
Uniqueness
Compared to similar compounds, 2-Prop-1-en-2-yl-3,1-benzoxazin-4-one stands out due to its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
2-prop-1-en-2-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(2)10-12-9-6-4-3-5-8(9)11(13)14-10/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNRRSDDHIZUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC2=CC=CC=C2C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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